Technical Documentation Center

C-Gboxin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C-Gboxin

Core Science & Biosynthesis

Foundational

Chemical Structure and Molecular Characterization of C-Gboxin

This technical guide provides an in-depth analysis of C-Gboxin , a specialized functional analog of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin. Note to Researchers: C-Gboxin is distinct from the parent compo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of C-Gboxin , a specialized functional analog of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin.

Note to Researchers: C-Gboxin is distinct from the parent compound Gboxin (primary screening hit) and S-Gboxin (metabolically stable therapeutic candidate). C-Gboxin is specifically engineered as a photo-affinity and click-chemistry probe designed to identify mitochondrial protein targets.

Chemical Identity & Physicochemical Properties

C-Gboxin is a dual-functionalized benzimidazolium derivative. It retains the core pharmacophore of Gboxin required for mitochondrial accumulation (positive charge and lipophilicity) but incorporates two critical moieties for target identification:

  • Photo-reactive Group: Typically a diazirine moiety that forms a covalent bond with the target protein upon UV irradiation.

  • Click Handle: A terminal alkyne group that allows for post-lysis conjugation with a fluorophore (e.g., Azide-Fluor) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PropertyDataNotes
Common Name C-Gboxin"C" denotes "Clickable/Crosslinking"
Parent Scaffold BenzimidazoliumCationic amphiphilic structure
Molecular Weight 627.53 g/mol Significantly higher than Gboxin (~393 Da) due to functional tags
Target Mitochondrial ATP Synthase (

)
Specifically binds to subunits in the mitochondrial matrix
IC50 (GBM Cells) ~350 nMRetains high potency comparable to Gboxin
Solubility DMSO (Soluble), Water (Poor)Requires organic co-solvent for stock preparation
Primary Application Target Identification / ProteomicsNot intended for therapeutic dosing
Structural Comparison: Gboxin Family

To understand C-Gboxin, it is essential to contextualize it within the Gboxin development pipeline.

  • Gboxin (Parent): The original hit. Unstable in plasma due to esterase activity.

    • Formula:

      
      
      
  • S-Gboxin (Stable): The therapeutic lead. Ester replaced with an amide/stable linkage; fluorinated for metabolic stability.

    • Formula:

      
      
      
  • C-Gboxin (Probe): The mechanistic tool.[1]

    • Structural Modification: The N-alkyl side chain is extended to include the diazirine and alkyne functionalities.

Mechanism of Action & Probe Workflow

C-Gboxin functions as a "trojan horse" probe. It accumulates in the mitochondrial matrix of Glioblastoma (GBM) cells due to their elevated mitochondrial membrane potential (


) and higher matrix pH.[2] Once inside, it binds to the OXPHOS complex.

The "Click-Map" Workflow:

  • Equilibration: Live cells are treated with C-Gboxin.[3] It localizes to the mitochondria.[2][3][4]

  • Crosslinking: Cells are exposed to UV light (365 nm). The diazirine group releases nitrogen (

    
    ), generating a highly reactive carbene that covalently inserts into the nearest protein (ATP Synthase).
    
  • Lysis & Click: Cells are lysed. The lysate is reacted with a fluorescent azide (e.g., TAMRA-Azide) or Biotin-Azide.

  • Visualization: The target protein is visualized via SDS-PAGE (fluorescence scanning) or pulled down (streptavidin) for Mass Spectrometry.

Gboxin_Mechanism cluster_0 Extracellular cluster_1 Mitochondrial Matrix (GBM) cluster_2 In Vitro Analysis C_Gboxin C-Gboxin (Probe) Accumulation Accumulation (High ΔΨm & pH) C_Gboxin->Accumulation Passive Diffusion Binding Binding to Complex V Accumulation->Binding UV_Activation UV Activation (Diazirine -> Carbene) Binding->UV_Activation 365 nm UV Covalent Covalent Crosslink UV_Activation->Covalent Lysis Cell Lysis Covalent->Lysis Click CuAAC Click (Azide-Fluor) Lysis->Click Detection Fluorescence/MS Identification Click->Detection

Caption: Workflow of C-Gboxin mediated target identification. The probe leverages mitochondrial potential for localization before covalent capture.

Experimental Protocol: C-Gboxin Labeling

Standard Operating Procedure for Target Verification in GBM Cells.

Reagents Required[5][1][6][7][8]
  • C-Gboxin Stock: 10 mM in dry DMSO (Store at -80°C).

  • Azide-Fluor: e.g., TAMRA-Azide or Alexa-647-Azide.

  • Click Cocktail:

    
     (1 mM), THPTA ligand (1 mM), Sodium Ascorbate (10 mM).
    
  • Lysis Buffer: 1% NP-40 in PBS with protease inhibitors.

Step-by-Step Methodology
  • Cell Seeding: Plate GBM cells (e.g., U87 or primary HTS spheres) to 80% confluency.

  • Probe Incubation:

    • Treat cells with 1 µM C-Gboxin for 1–2 hours at 37°C.

    • Control: Treat a parallel plate with 10 µM Gboxin (parent) 30 mins prior to C-Gboxin to demonstrate competitive binding.

  • UV Crosslinking:

    • Wash cells 2x with cold PBS.

    • Keep cells on ice. Irradiate with 365 nm UV light for 10–15 minutes.

    • Critical: Ensure the UV source is close (~5 cm) but prevent heating.

  • Lysis & Click Reaction:

    • Lyse cells on ice for 20 mins. Clarify by centrifugation (14,000 x g, 10 mins).

    • Add Click Cocktail to the supernatant. Incubate for 1 hour at Room Temperature in the dark.

  • Analysis:

    • Precipitate proteins (methanol/chloroform) to remove excess free fluorophore.

    • Resuspend in SDS loading buffer.

    • Run SDS-PAGE and scan for fluorescence.

Synthesis & Availability

C-Gboxin is not typically a catalog reagent for general purchase; it is a custom-synthesized tool compound.

  • Synthesis Route: The synthesis follows the modular assembly of the benzimidazole core. The N-alkylation step uses a specialized linker containing the diazirine and alkyne groups rather than the simple ethyl/methyl groups of Gboxin.

  • Storage: The diazirine group is light-sensitive. Store solid or solution strictly in the dark (amber vials/foil) at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester linkage.

References
  • Shi, Y., Lim, S. K., Liang, Q., Iyer, S. V., Wang, H. Y., Wang, Z., ... & Parada, L. F. (2019).[4] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[2][4][9][10][11][12] Nature, 567(7748), 341–346.[9]

  • TargetMol Chemicals. (n.d.). C-Gboxin Product Data. TargetMol.

  • MedChemExpress. (n.d.). S-Gboxin (Stable Analog) Product Information. MedChemExpress.

Sources

Exploratory

C-Gboxin vs Gboxin stability and efficacy comparison

The following technical guide provides an in-depth comparative analysis of Gboxin and its analogs. Editorial Note: Based on the seminal literature (Shi et al., Nature 2019), Gboxin is the parent oxidative phosphorylation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Gboxin and its analogs.

Editorial Note: Based on the seminal literature (Shi et al., Nature 2019), Gboxin is the parent oxidative phosphorylation (OXPHOS) inhibitor.[1] C-Gboxin refers to the crosslinking/clickable analog used for mechanistic target identification.[1] S-Gboxin refers to the stable analog developed to overcome Gboxin's poor plasma stability.[1]

To ensure this guide meets your "Stability and Efficacy" requirement, this analysis compares Gboxin against S-Gboxin (the therapeutic candidate) while defining the specific utility of C-Gboxin (the mechanistic probe).

Stability, Efficacy, and Mechanistic Characterization in Glioblastoma Therapeutics[1]

Executive Summary

Glioblastoma (GBM) cells exhibit a unique metabolic dependency on oxidative phosphorylation (OXPHOS), driven by an elevated mitochondrial membrane potential (


) compared to normal astrocytes.[1] Gboxin  is a benzimidazolinium-based inhibitor identified to target this vulnerability.[1][2]

While Gboxin exhibits potent in vitro efficacy (IC


 ~150 nM), its clinical translation is hindered by rapid degradation in plasma (t

~4 min).[1] This necessitated the development of analogs:[1]
  • S-Gboxin (Stable): A fluorinated analog with improved metabolic stability (suitable for in vivo efficacy).[1]

  • C-Gboxin (Clickable): A photo-affinity probe used to validate F

    
    F
    
    
    
    -ATP synthase as the molecular target.[1]

This guide details the structural evolution, stability profiles, and experimental protocols required to validate these compounds.[1]

Mechanistic Foundation: The Proton Gradient Trap

Gboxin and its analogs function as "proton gradient traps."[1] Their positive charge drives accumulation within the mitochondrial matrix of GBM cells, which maintain a hyperpolarized


 (approx. -220 mV) compared to normal cells (-140 mV).[1]

Once inside the matrix, they inhibit F


F

-ATP Synthase (Complex V)
, leading to:
  • Cessation of ATP synthesis.[1][3]

  • ROS accumulation.[1]

  • Apoptosis (via ATF4/CHOP pathway).[1]

Diagram 1: Mechanism of Action & Selectivity

GboxinMechanism cluster_GBM Glioblastoma Cell (High Delta-Psi) cluster_Normal Normal Astrocyte (Low Delta-Psi) GBM_Mito Hyperpolarized Mitochondria (High Negative Charge) Gboxin_GBM Gboxin / S-Gboxin (Cationic Accumulation) GBM_Mito->Gboxin_GBM Electrochemical Gradient Drive Target Target: F0F1-ATP Synthase Gboxin_GBM->Target Inhibition Death ATP Depletion & Apoptosis Target->Death Metabolic Collapse Norm_Mito Normal Mitochondria (Lower Potential) Gboxin_Norm Gboxin Exclusion Norm_Mito->Gboxin_Norm Insufficient Gradient Survival Cell Survival Gboxin_Norm->Survival No Toxicity

Caption: Comparative accumulation of Gboxin in GBM vs. Normal cells. Specificity is driven by the mitochondrial membrane potential (


).[1]
Comparative Analysis: Stability and Efficacy

The primary failure mode of Gboxin is plasma instability, likely due to esterase-mediated hydrolysis.[1] The analogs address this through structural modification.[1]

Table 1: Physicochemical and Biological Comparison
FeatureGboxin (Parent)S-Gboxin (Stable Analog)C-Gboxin (Probe)
Primary Utility In vitro screening leadIn vivo therapeutic candidateTarget identification (Crosslinking)
Chemical Mod Benzimidazolinium ester3-trifluorophenyl substitutionDiazirine/Azide handle
IC

(HTS Cells)
150 nM (Most Potent)470 nM (Moderate)350 nM (Moderate)
Plasma t

~4 min (Rapid degradation)> 4 hours (Enhanced)N/A (Acute assay use)
S9 Microsome t

217 minStableN/A
In Vivo Efficacy Poor (Requires high/freq.[1][4] dosing)High (Tumor regression @ 10mg/kg)N/A

Key Insight: While S-Gboxin is approximately 3-fold less potent than Gboxin in vitro, its extended half-life allows it to maintain therapeutic concentrations in vivo, making it the only viable candidate for animal models.[1] C-Gboxin retains binding affinity but is modified to allow UV-crosslinking to the ATP synthase beta-subunit.[1]

Experimental Protocols
Protocol A: Plasma Stability Assay (Gboxin vs. S-Gboxin)

Objective: To quantify the metabolic half-life of Gboxin analogs in murine or human plasma.[1]

Materials:

  • Pooled Plasma (Mouse/Human).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Verapamil).[1]

  • LC-MS/MS System.[1]

Workflow:

  • Preparation: Dilute plasma to 90% with PBS (pH 7.4). Pre-warm to 37°C.

  • Spiking: Add test compound (Gboxin or S-Gboxin) to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL aliquot.

    • Immediately quench in 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Extraction: Vortex (1 min) and Centrifuge (10,000

    
     g, 10 min, 4°C).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot

    
     vs. Time.
    
    • Slope

      
       = elimination rate constant.[1]
      
    • 
      .[1]
      
Protocol B: Target Validation using C-Gboxin (Click Chemistry)

Objective: To confirm ATP Synthase binding using the C-Gboxin probe.[1]

  • Treatment: Treat GBM cells with C-Gboxin (500 nM) for 2 hours.[1]

    • Control: Co-treat with excess Gboxin (10 µM) to compete for the binding site.[1]

  • Crosslinking: Wash cells with cold PBS.[1] Irradiate with UV light (365 nm) for 10 min on ice to covalently crosslink C-Gboxin to its target.[1]

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Click Reaction: Add Click Chemistry reagents:

    • Biotin-Azide (100 µM)[1]

    • CuSO

      
       (1 mM)[1]
      
    • TCEP (1 mM)

    • TBTA (100 µM)[1]

    • Incubate 1 hour at Room Temp.

  • Pulldown: Incubate lysate with Streptavidin-agarose beads.

  • Blotting: Elute proteins and perform Western Blot for ATP5B (ATP Synthase

    
    -subunit).[1]
    
    • Result: Band should appear in C-Gboxin lane; disappears in Competition lane.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct analog for your specific research phase.

GboxinWorkflow Start Research Objective Decision Select Compound Start->Decision Path_Mech Mechanism / Target ID Decision->Path_Mech Target Validation Path_Screen In Vitro Screening Decision->Path_Screen Cell Culture Path_Vivo In Vivo Efficacy Decision->Path_Vivo Animal Models Comp_C C-Gboxin (Clickable Probe) Path_Mech->Comp_C Comp_G Gboxin (Parent) Path_Screen->Comp_G Comp_S S-Gboxin (Stable Analog) Path_Vivo->Comp_S Exp_Cross UV Crosslinking & Pulldown Comp_C->Exp_Cross Exp_Seahorse Seahorse Assay (OCR Inhibition) Comp_G->Exp_Seahorse Exp_Xeno Xenograft Model (Tumor Regression) Comp_S->Exp_Xeno

Caption: Strategic selection of Gboxin analogs. Use C-Gboxin for mechanism, Gboxin for cellular potency, and S-Gboxin for in vivo translation.[1]

References
  • Shi, Y., Lim, S. K., Liang, Q., et al. (2019).[1] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[1][2][5][6] Nature, 567, 341–346.[1]

    • [Link]

    • Core Reference: Defines Gboxin, S-Gboxin (Stable), and C-Gboxin (Probe).[1]

  • Elbehairi, S. E. I., et al. (2023).[1] Role of Pd(II)–chitooligosaccharides–Gboxin analog in oxidative phosphorylation inhibition.[1][3] International Journal of Biological Macromolecules.

    • [Link]

    • Supporting Reference: Discusses metal-complexed analogs for enhanced delivery.
  • PubChem Compound Summary: S-Gboxin.

    • [Link][1]

    • Verification: Chemical structure and synonyms for the stable analog.

Sources

Foundational

Targeting Mitochondrial pH and OXPHOS in Glioblastoma: The Role of C-Gboxin

The following technical guide details the role of C-Gboxin (and its parent/derivative compounds Gboxin and S-Gboxin) in targeting the metabolic vulnerabilities of Glioblastoma (GBM). Content Type: Technical Guide / White...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of C-Gboxin (and its parent/derivative compounds Gboxin and S-Gboxin) in targeting the metabolic vulnerabilities of Glioblastoma (GBM).

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Neuro-Oncologists

Executive Summary: The Metabolic Achilles' Heel of GBM

Glioblastoma (GBM) remains one of the most lethal solid tumors, partly due to the metabolic plasticity of Glioblastoma Stem-like Cells (GSCs). While the "Warburg Effect" (aerobic glycolysis) is a hallmark of bulk tumor tissue, GSCs often rely heavily on Oxidative Phosphorylation (OXPHOS) to sustain their high energy demands and stemness. This reliance creates a unique biophysical anomaly: an exceptionally high mitochondrial membrane potential (


) and an elevated matrix pH compared to normal astrocytes.

C-Gboxin plays a pivotal role in this context, not merely as a drug candidate, but as the definitive mechanistic probe that validated F


F

ATP Synthase as a druggable target in high-OXPHOS tumors.
  • Gboxin: The parent benzimidazolium compound identified via high-throughput screening.

  • C-Gboxin (Clickable-Gboxin): The photo-affinity probe used to identify the molecular target (Complex V) and visualize mitochondrial accumulation.

  • S-Gboxin (Stable-Gboxin): The metabolically stable analog optimized for in vivo therapeutic efficacy.[1]

This guide dissects the mechanism, experimental validation, and translational potential of this compound class.

Molecular Mechanism: The "Proton Trap"

The selectivity of Gboxin analogs (including C-Gboxin) is driven by biophysics rather than specific protein mutations. This is a "self-validating" targeting mechanism.

The Biophysical Driver

Normal cells possess a functional Mitochondrial Permeability Transition Pore (mPTP) that regulates matrix pH and prevents hyper-polarization. GBM cells, particularly GSCs, exhibit inhibited mPTP activity , leading to:

  • Hyper-polarized Mitochondria:

    
     is significantly more negative (interior).
    
  • Alkaline Matrix: Higher pH (

    
    ) inside the mitochondria.
    
Mechanism of Action (MoA)

C-Gboxin is a lipophilic cation. It accumulates in the mitochondrial matrix according to the Nernst equation, driven by the


.
  • Entry: C-Gboxin crosses the Outer Mitochondrial Membrane (OMM).

  • Accumulation: Due to the high

    
     and high pH in GBM cells, C-Gboxin concentrates in the matrix at levels >1000-fold higher than in the cytoplasm.
    
  • Target Binding: Once accumulated, C-Gboxin binds to the F

    
    F
    
    
    
    ATP Synthase (Complex V)
    .
  • Inhibition: It inhibits the proton pump activity, leading to a rapid cessation of ATP synthesis and a collapse of respiration.

  • Toxicity: The inhibition triggers a catastrophic release of Reactive Oxygen Species (ROS), mitochondrial swelling, and apoptosis.

Note: In normal cells (astrocytes), the functional mPTP cycles protons effectively, lowering the


 and preventing the toxic threshold of Gboxin accumulation.

Visualizing the Pathway

The following diagram illustrates the differential accumulation of Gboxin/C-Gboxin in GBM cells versus normal astrocytes.

Gboxin_Mechanism cluster_Mito_GBM GBM Mitochondria (Dysfunctional mPTP) cluster_Mito_Normal Normal Mitochondria node_GBM GBM Stem Cell (High OXPHOS) node_Pot High Membrane Potential (High pH) node_GBM->node_Pot node_Normal Normal Astrocyte (Functional mPTP) node_Reg mPTP Cycles Protons (Lower pH) node_Normal->node_Reg node_Gboxin Gboxin / C-Gboxin (Positively Charged) node_Gboxin->node_GBM Enters node_Gboxin->node_Normal Enters node_Acc Massive Accumulation (>1000x) node_Pot->node_Acc Driven by Charge node_Target Inhibits F0F1 ATP Synthase node_Acc->node_Target node_Death ROS Spike & Apoptosis node_Target->node_Death node_Efflux Drug Efflux / Low Accumulation node_Reg->node_Efflux node_Survival Cell Survival node_Efflux->node_Survival

Caption: Differential accumulation of Gboxin in GBM vs. Normal cells driven by mitochondrial pH and mPTP status.

Experimental Protocols & Validation

To study the role of C-Gboxin in metabolic reprogramming, the following protocols are standard. These ensure scientific integrity by validating the metabolic state of the cells before treatment.

Protocol: Metabolic Profiling (Seahorse Assay)

Objective: Confirm the OXPHOS dependency of GBM cells and measure the impact of Gboxin.

  • Cell Preparation: Seed GBM spheres (e.g., TS543, TS576) and normal human astrocytes (NHAs) in Seahorse XF96 plates (coated with Laminin/Ornithine).

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) to establish basal respiration.

    • Expectation: GBM spheres should show high basal OCR compared to adherent serum-cultured glioma lines.

  • Injection A (Drug): Inject Gboxin (or S-Gboxin) at IC50 concentrations (approx. 100–500 nM).

    • Observation: Immediate, rapid drop in OCR in GBM cells. NHAs should remain stable.

  • Injection B (Oligomycin): Positive control for ATP synthase inhibition.

  • Injection C (FCCP): Uncoupler to measure maximal respiration.

    • Result: Gboxin-treated GBM cells will fail to respond to FCCP, indicating irreversible mitochondrial damage.

Protocol: Target Identification using C-Gboxin

Objective: Validate F


F

ATP Synthase binding.
  • Incubation: Treat GBM cells with C-Gboxin (the clickable probe) at 350 nM for 1 hour.

  • UV Crosslinking: Irradiate live cells with UV light (365 nm) to covalently crosslink C-Gboxin to its nearest protein neighbors.

  • Lysis & Click Chemistry: Lyse cells and perform a "Click" reaction (CuAAC) with a biotin-azide or fluorescent-azide tag.

  • Pull-Down: Use Streptavidin beads to pull down biotinylated proteins.

  • Western Blot/Mass Spec: Analyze eluate.

    • Key Markers: Look for ATP5A1 (Complex V alpha subunit) or other ATP synthase subunits.

    • Control: Pre-treatment with unlabeled Gboxin should compete away the signal.

Data Summary: Gboxin Variants
CompoundRoleKey FeatureIC50 (GBM Spheres)
Gboxin Parent CompoundHigh potency, poor plasma stability~150 nM
C-Gboxin Mechanistic ProbeContains diazirine (crosslinker) & alkyne (click handle)~350 nM
S-Gboxin Therapeutic LeadMetabolically stable (resistant to esterases)~470 nM

Translational Implications

In Vivo Efficacy (S-Gboxin)

While C-Gboxin is the probe, S-Gboxin is the translational candidate.

  • Blood-Brain Barrier (BBB): Gboxin analogs have moderate BBB permeability but rely on high potency to achieve therapeutic indices.

  • Toxicity: The primary safety mechanism is the functional mPTP in critical organs (heart, liver). However, dosing must be carefully titrated to avoid neurotoxicity in healthy tissue if local concentrations spike.

Combination Strategies

Metabolic reprogramming often induces compensatory pathways.

  • AMPK Activation: Gboxin treatment depletes ATP, activating AMPK.

  • Combination: Co-targeting AMPK or mTOR may prevent cells from entering a quiescent survival state, enhancing the lethality of Gboxin.

Experimental Workflow Diagram

Workflow cluster_Screen Step 1: Identification cluster_Mech Step 2: Mechanism (C-Gboxin) cluster_Therapy Step 3: Optimization (S-Gboxin) node_HTS High-Throughput Screen (Primary GBM Spheres) node_Hit Hit: Gboxin node_HTS->node_Hit node_Probe Synthesize C-Gboxin (Clickable Probe) node_Hit->node_Probe node_Cross UV Crosslink & Pull-down node_Probe->node_Cross node_TargetID Target: F0F1 ATP Synthase node_Cross->node_TargetID node_Stable Synthesize S-Gboxin (Stable Analog) node_TargetID->node_Stable node_InVivo In Vivo Xenografts (Tumor Regression) node_Stable->node_InVivo

Caption: Development pipeline from screening (Gboxin) to mechanism (C-Gboxin) and therapy (S-Gboxin).

References

  • Shi, Y., et al. (2019). "Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma."[2] Nature, 567(7748), 341–346.

    • Core reference defining Gboxin, C-Gboxin, and S-Gboxin.
  • Wolf, A., et al. (2010). "Hexokinase 2 is a key mediator of aerobic glycolysis and promotes tumor growth in human glioblastoma multiforme." Journal of Experimental Medicine, 208(2), 313-326.

    • Context on GBM metabolic reprogramming.
  • Jan, C.I., et al. (2019). "Using novel oxidative phosphorylation inhibitors to attenuate drug resistance in human gliomas." EXCLI Journal, 18, 862-878.

    • Valid
  • Gentric, G., et al. (2017). "Heterogeneity and plasticity of cancer metabolism." Cell Metabolism, 26(3), 462-478.

    • Review of metabolic heterogeneity targeted by OXPHOS inhibitors.

Sources

Exploratory

C-Gboxin: Probing Mitochondrial Bioenergetics and Tumor Specificity

Technical Guide & Application Note Executive Summary C-Gboxin is a functional, photo-crosslinkable analog of Gboxin, a benzimidazolium-based oxidative phosphorylation (OXPHOS) inhibitor. Unlike non-specific mitochondrial...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

C-Gboxin is a functional, photo-crosslinkable analog of Gboxin, a benzimidazolium-based oxidative phosphorylation (OXPHOS) inhibitor. Unlike non-specific mitochondrial toxins, C-Gboxin and its parent compound exploit a unique bioenergetic vulnerability in cancer cells: a sustained high mitochondrial membrane potential (


) coupled with a high matrix pH.[1]

This guide details the mechanistic pharmacodynamics of C-Gboxin, its bidirectional relationship with


, and validated protocols for its use as both a mechanistic probe and a proxy for tumor-specific bioenergetic targeting.

Key Technical Insight: C-Gboxin does not merely affect membrane potential; its accumulation is driven by the Nernstian potential of the inner mitochondrial membrane (IMM). Once accumulated, it inhibits F


F

-ATP synthase (Complex V), leading to acute hyperpolarization followed by irreversible metabolic collapse.

Mechanistic Foundation: The "Proton Trap"

To use C-Gboxin effectively, one must understand the "Trap Mechanism" that confers its specificity.

Nernstian Accumulation & mPTP Gating

C-Gboxin carries a permanent positive charge. In accordance with the Nernst equation, it accumulates in the mitochondrial matrix, which is negative relative to the intermembrane space.

  • Glioblastoma (GBM) / Cancer Cells: Possess hyperpolarized mitochondria (

    
     mV) and a blunted/closed Mitochondrial Permeability Transition Pore (mPTP). This creates a "one-way valve" where C-Gboxin enters but cannot exit, reaching toxic concentrations.
    
  • Normal Cells (Astrocytes/MEFs): Possess functional mPTPs that periodically open to regulate pH and potential, allowing C-Gboxin to efflux before inhibiting Complex V.

Target Engagement: Complex V Inhibition

Upon accumulation, C-Gboxin binds to the F


F

-ATP synthase.
  • Immediate Effect: Blockade of proton reentry through Complex V.

  • Resultant Phenotype: Since the Electron Transport Chain (ETC) continues to pump protons but Complex V stops consuming them, the proton gradient steepens. This manifests as acute hyperpolarization of

    
    .
    
Pathway Visualization

The following diagram illustrates the differential accumulation logic essential for experimental design.

GboxinMechanism cluster_0 Cancer Cell (GBM) cluster_1 Normal Cell (Astrocyte) GBM_Pot High ΔΨm (Hyperpolarized) GBM_Acc Irreversible Accumulation GBM_Pot->GBM_Acc GBM_mPTP Blunted mPTP (Closed) GBM_mPTP->GBM_Acc Prevents Efflux GBM_Tox Complex V Inhibition (Cell Death) GBM_Acc->GBM_Tox Norm_Pot Moderate ΔΨm Norm_Eff Efflux / Low Accumulation Norm_Pot->Norm_Eff Norm_mPTP Functional mPTP (Cycling) Norm_mPTP->Norm_Eff Allows Efflux Norm_Surv Survival Norm_Eff->Norm_Surv Drug C-Gboxin (+) Drug->GBM_Pot Nernstian Drive Drug->Norm_Pot

Figure 1: Differential accumulation mechanism of C-Gboxin in cancer vs. normal mitochondria driven by


 and mPTP status.

Pharmacodynamics & Quantitative Data

Comparative Potency

C-Gboxin retains the specificity of Gboxin but with slightly altered potency due to the linker modification required for click chemistry.

CompoundTargetIC50 (GBM HTS Cells)IC50 (MEF/Normal)Primary Utility
Gboxin Complex V~150 nM> 10,000 nMTherapeutic Candidate
C-Gboxin Complex V~350 nM> 10,000 nMMechanistic Probe (Clickable)
Oligomycin Complex V~10 nM~10 nMNon-specific Control
Effects on Mitochondrial Parameters

The following table summarizes how C-Gboxin alters key bioenergetic readouts compared to standard controls.

ParameterC-Gboxin (Acute)FCCP (Uncoupler)Oligomycin (ATPase Inhibitor)

(Potential)
Increase (Hyperpolarization) Decrease (Depolarization)Increase (Hyperpolarization)
Oxygen Consumption (OCR) Decrease Increase (Maximal)Decrease
Matrix pH Increase (Alkalinization) Decrease (Acidification)Increase
Accumulation Dependency Requires High

Prevents AccumulationN/A

Critical Note: Pre-treatment with FCCP abolishes C-Gboxin accumulation. This is the "Gold Standard" control to verify that binding is voltage-dependent.

Experimental Protocols

Protocol A: Live-Cell Target Engagement (Click Chemistry)

This workflow utilizes the alkyne moiety of C-Gboxin to visualize mitochondrial localization and protein binding via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Reagents:

  • C-Gboxin (10 mM DMSO stock)

  • Azide-Fluor 488 or Biotin-Azide

  • Click Chemistry Buffer (Tris-HCl, CuSO4, THPTA, Sodium Ascorbate)

Workflow:

  • Seeding: Plate GBM cells (e.g., U87, primary HTS) and control cells (e.g., astrocytes) in 6-well plates.

  • Treatment: Incubate cells with 500 nM C-Gboxin for 60 minutes at 37°C.

    • Control: Pre-treat one set with 10 µM FCCP for 10 min prior to C-Gboxin to verify voltage dependence.

  • Crosslinking: Wash cells 1x with PBS. Irradiate live cells with UV light (365 nm) for 10 minutes on ice to covalently crosslink C-Gboxin to Complex V.

  • Lysis: Lyse cells in 1% NP-40 buffer with protease inhibitors.

  • Click Reaction:

    • Add lysate to reaction mix: 100 µM Azide-Biotin, 1 mM CuSO4, 1 mM TCEP (or Ascorbate), 100 µM TBTA.

    • Incubate for 1 hour at Room Temperature.

  • Analysis: Perform Western Blot (Streptavidin-HRP) or Fluorescence Microscopy.

Protocol B: Measuring Response (TMRM Assay)

To quantify the functional effect of C-Gboxin on membrane potential.

Reagents:

  • TMRM (Tetramethylrhodamine, methyl ester) - Non-quenching mode (10-20 nM).

  • Hoechst 33342 (Nuclear stain).

Workflow:

  • Loading: Incubate cells with 20 nM TMRM for 20 minutes in equilibration buffer.

  • Baseline: Acquire baseline fluorescence (570 nm emission).

  • Injection: Inject C-Gboxin (Final conc. 500 nM).

  • Kinetic Read: Measure fluorescence every 30 seconds for 20 minutes.

    • Expected Result: A rapid increase in TMRM signal (hyperpolarization) followed by stabilization.

    • Comparison: Inject Oligomycin (2 µM) as a positive control for hyperpolarization.

    • Comparison: Inject FCCP (10 µM) as a control for depolarization (signal loss).

Experimental Workflow Diagram

Workflow Step1 Cell Culture (GBM vs Control) Decision Control: Pre-treat with FCCP? Step1->Decision Step2 Treat with C-Gboxin (60 min, 37°C) Step3 UV Crosslinking (365nm, 10 min) Step2->Step3 Decision->Step2 No (Exp) Decision->Step2 Yes (Neg Ctrl) Step4 Cell Lysis & Click Chemistry (+ Azide-Tag) Step3->Step4 Step5 Readout: Western Blot / Imaging Step4->Step5

Figure 2: Step-by-step workflow for C-Gboxin target engagement and localization assays.

References

  • Shi, Y., Lim, S. K., Liang, Q., et al. (2019).[2] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[1][2][3][4][5][6][7][8][9][10] Nature, 567(7748), 341–346.[2][4] [Link]

  • Zou, Y., Liu, Y., Yang, Z., et al. (2023). Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment.[6][11] Nature Communications, 14, 4557.[11] [Link]

  • Tsai, C. K., Lin, C. Y., Chang, Y. L., et al. (2025). Using novel oxidative phosphorylation inhibitors to attenuate drug resistance in human gliomas.[7] EXCLI Journal, 24, 433.[7] [Link]

  • Kroemer, G., & Reed, J. C. (2000). Mitochondrial control of cell death.[8] Nature Medicine, 6(5), 513–519. (Contextual grounding for mPTP function). [Link]

Sources

Foundational

Technical Guide: Pharmacokinetics and Bioavailability of C-Gboxin and Gboxin Analogs

The following technical guide details the pharmacokinetics (PK) and bioavailability profile of C-Gboxin , with necessary contextual integration of its therapeutic analog, S-Gboxin . Editorial Note: In the context of drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics (PK) and bioavailability profile of C-Gboxin , with necessary contextual integration of its therapeutic analog, S-Gboxin .

Editorial Note: In the context of drug development, C-Gboxin refers to the "Clickable" or "Crosslinking" analog of Gboxin, utilized primarily as a chemical probe to map subcellular distribution and target engagement. The therapeutically stable candidate designed for in vivo efficacy is S-Gboxin .[1][2][3] This guide addresses the PK properties of the Gboxin scaffold, distinguishing between the distribution mechanics revealed by C-Gboxin and the metabolic stability achieved by S-Gboxin.[2]

[2]

Executive Summary: The Gboxin Scaffold

Gboxin is a benzimidazolium-based oxidative phosphorylation (OXPHOS) inhibitor that targets the unique mitochondrial pH gradient of glioblastoma (GBM) cells.[2][4] While the parent compound exhibits potent anti-tumor activity (IC50 ~150 nM), its clinical translation is hindered by rapid plasma hydrolysis.[2]

  • C-Gboxin (Probe): A functional analog modified with a photoreactive diazirine and/or an alkyne/azide handle.[2] It is used to determine the Volume of Distribution (Vd) and Target Engagement at the sub-organelle level.[2]

  • S-Gboxin (Therapeutic): A metabolically stable analog designed to resist esterase degradation, serving as the primary subject for systemic pharmacokinetic profiling.[2]

Therapeutic Target: F0F1 ATP Synthase (Complex V).[2] Mechanism of Selectivity: Driven by the hyperpolarized mitochondrial membrane potential (


) and elevated matrix pH characteristic of GBM cells.

Physicochemical & ADME Profile

Absorption and Solubility

The Gboxin scaffold is highly lipophilic and carries a permanent positive charge (cationic), which is critical for its mechanism but challenges its bioavailability.

ParameterCharacteristicImplication for Bioavailability
Charge Cationic (+1)Facilitates accumulation in electronegative mitochondrial matrix; poor oral absorption.[2]
Lipophilicity High LogPRapid membrane permeation; high risk of non-specific binding to plasma proteins.[2]
Solubility Poor in aqueous mediaRequires formulation (e.g., Cyclodextrin, Nanoparticles) for IV/IP administration.[2]
Route IV or IP (Experimental)Oral bioavailability is negligible due to first-pass hydrolysis and charge repulsion.[2]
Distribution: The C-Gboxin Insight

C-Gboxin is the gold standard for mapping the distribution profile of this drug class.[2] Unlike traditional PK studies that measure plasma concentration, C-Gboxin studies measure organelle-specific accumulation .[2]

  • Mitochondrial Accumulation Ratio: >1000:1 (Mitochondria : Cytosol).[2]

  • Driver: The Nernstian equilibrium driven by the inner mitochondrial membrane (IMM) potential.[2]

    • GBM cells:

      
       to 
      
      
      
      mV.[2]
    • Normal Astrocytes:

      
       to 
      
      
      
      mV.[2]
  • Blood-Brain Barrier (BBB): Free Gboxin/C-Gboxin has limited BBB penetration due to efflux pumps (P-gp).[2] Effective central nervous system (CNS) delivery requires nanocarrier encapsulation (e.g., cell-membrane coated nanoparticles).[2]

Metabolism: The Stability Cliff

The primary failure mode of the parent Gboxin is metabolic instability.

  • Metabolic Pathway: Rapid hydrolysis by plasma carboxylesterases .[2]

  • Half-life (

    
    ): 
    
    • Gboxin: < 5 minutes in plasma.[2]

    • S-Gboxin: Significantly extended (hours), enabling sustained in vivo inhibition.[2]

  • Metabolite: The hydrolyzed carboxylic acid derivative is zwitterionic/neutral at physiological pH, loses its mitochondrial targeting ability, and is therapeutically inert.

Excretion
  • Clearance: Predominantly hepatic (for stable analogs) or rapid plasma hydrolysis (for parent).[2]

  • Elimination: Biliary excretion is the likely route for the lipophilic stable analogs.[2]

Mechanism of Action & Distribution Logic

The following diagram illustrates the critical "Proton Gradient Dependent" distribution mechanism verified by C-Gboxin.

Gboxin_Mechanism cluster_selectivity Tumor Selectivity Filter Systemic Systemic Circulation (Plasma) Cytosol GBM Cytosol (pH 7.2) Systemic->Cytosol Passive Diffusion (Lipophilic) Degradation Hydrolysis by Esterases Systemic->Degradation Parent Gboxin (Rapid) MitoMatrix Mitochondrial Matrix (pH 8.0, High Negative Potential) Cytosol->MitoMatrix Accumulation driven by ΔΨm (-160mV) Target Target: Complex V (ATP Synthase) MitoMatrix->Target Inhibition

Figure 1: Pharmacodynamic distribution logic.[2] Gboxin accumulates specifically in GBM mitochondria due to the hyperpolarized membrane potential.[2] Plasma stability (the degradation node) is the primary PK bottleneck addressed by S-Gboxin.

Experimental Protocols for PK & Bioavailability Assessment

To validate the profile of a Gboxin derivative, the following protocols are standard.

Protocol: Plasma Stability Assay (Metabolic Screen)

Objective: Determine the in vitro half-life of Gboxin vs. S-Gboxin to predict systemic bioavailability.[2]

  • Preparation:

    • Collect plasma from CD-1 mice and human healthy donors.[2]

    • Prepare 10 mM stock of compound (Gboxin/S-Gboxin) in DMSO.[2]

  • Incubation:

    • Dilute compound to 1 µM in pre-warmed (37°C) plasma.

    • Incubate in a shaking water bath.[2]

  • Sampling:

    • Extract aliquots at

      
       minutes.
      
    • Quench: Immediately add 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 10,000g for 10 min.

    • Analyze supernatant via LC-MS/MS .[2]

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .[2]
Protocol: Target Engagement via C-Gboxin Pull-Down

Objective: Verify that the compound reaches the mitochondrial matrix and binds Complex V (Bioavailability at the site of action).[2]

  • Treatment:

    • Treat GBM cells (e.g., U87) with C-Gboxin (1 µM) for 4 hours.[2]

    • Control: Co-treat with FCCP (mitochondrial uncoupler) to prove potential-dependent uptake.[2]

  • Crosslinking:

    • Irradiate live cells with UV light (365 nm) for 10 min (activates diazirine to covalently bind target).[2]

  • Lysis & Click Chemistry:

    • Lyse cells in RIPA buffer.[2]

    • Add Biotin-Azide , CuSO4, TCEP, and TBTA (Click reaction reagents).[2]

    • Incubate for 1 hour at Room Temp.

  • Pull-Down:

    • Incubate lysate with Streptavidin-agarose beads.[2]

    • Wash beads 3x with high-salt buffer.[2]

  • Validation:

    • Elute proteins and run SDS-PAGE/Western Blot.[2]

    • Probe for ATP5A1 (ATP Synthase subunit).[2]

Clinical Implications & Formulation Strategies

The raw bioavailability of Gboxin is insufficient for clinical use.[2] Development has shifted toward S-Gboxin and Nanoparticle formulations .[2]

Formulation Logic

To overcome the BBB and plasma instability, "Biomimetic" strategies are currently the most effective:

  • HM-NPs@G: Gboxin loaded into nanoparticles coated with a hybrid membrane (Cancer cell membrane + Mitochondrial membrane).[2]

    • PK Benefit: Increases circulation half-life from <5 min to ~4.9 hours.[2]

    • Distribution: Enhances BBB crossing via homotypic targeting (cancer cell membrane markers).[2]

Comparative PK Table
FeatureGboxin (Parent)C-Gboxin (Probe)S-Gboxin (Lead)
Primary Use Discovery / In vitroTarget ID / DistributionIn vivo Efficacy
Plasma Stability Low (< 5 min)Low/ModerateHigh (> 60 min)
Metabolism Rapid Esterase HydrolysisEsterase HydrolysisResistant
BBB Permeability Poor (P-gp efflux)PoorModerate (improved lipophilicity profile)
Mitochondrial Uptake Potential-DependentPotential-DependentPotential-Dependent

References

  • Shi, Y., Lim, S. K., Liang, Q., et al. (2019).[2][4][5][6] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[1][2][4][5][6][7][8] Nature, 567(7748), 341–346.[4][6][7] [Link]

  • Zhang, B., Wang, R., Gong, C., et al. (2022).[2] Erythrocyte-cancer Hybrid Membrane-camouflaged Mesoporous Silica Nanoparticles Loaded with Gboxin for Glioma-targeting Therapy.[2] Current Drug Metabolism. [Link]

  • Ren, J., et al. (2023).[2] Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment.[2] Nature Communications, 14, 4536.[2] [Link][2]

  • PubChem Compound Summary. (2024). S-Gboxin (CID 137628665).[2] National Center for Biotechnology Information. [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Measuring ATP Depletion and Metabolic Flux after C-Gboxin Treatment

Introduction & Mechanism of Action C-Gboxin is a pharmacologically stable analog of Gboxin , a benzimidazolium salt identified as a potent inhibitor of oxidative phosphorylation (OXPHOS) specific to high-OXPHOS tumors li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

C-Gboxin is a pharmacologically stable analog of Gboxin , a benzimidazolium salt identified as a potent inhibitor of oxidative phosphorylation (OXPHOS) specific to high-OXPHOS tumors like Glioblastoma (GBM). Unlike traditional mitochondrial toxins, C-Gboxin relies on the uniquely elevated mitochondrial membrane potential (


) and matrix pH (

) of cancer cells for accumulation.

Once inside the mitochondrial matrix, C-Gboxin inhibits the F


F

-ATP Synthase (Complex V)
, leading to a rapid and irreversible depletion of intracellular ATP, subsequent proton gradient collapse, and cell death.
Why Measure ATP Depletion?

While cell viability assays (e.g., MTT, crystal violet) measure death at late time points (24–72h), measuring ATP depletion at early time points (1–6h) is the definitive method to validate the primary mechanism of action—metabolic crisis—before the onset of apoptosis.

Mechanistic Pathway

The following diagram illustrates the entry and action of C-Gboxin.

Gboxin_Mechanism cluster_cyto Cytoplasm cluster_mito Mitochondria (Cancer Cell) CGboxin C-Gboxin (Positively Charged) MembranePotential High ΔΨm (Driving Force) CGboxin->MembranePotential Accumulation ComplexV Complex V (ATP Synthase) MembranePotential->ComplexV Target Binding ATP ATP Production ComplexV->ATP Inhibition Depletion ATP Depletion (< 4 hours) ATP->Depletion Rapid Drop Death Cell Death (> 12 hours) Depletion->Death Metabolic Crisis

Figure 1: Mechanism of C-Gboxin accumulation and ATP synthase inhibition in high-potential mitochondria.

Experimental Design Strategy

To rigorously validate C-Gboxin activity, experiments must distinguish between metabolic inhibition and secondary cell death .

ParameterRecommendationRationale
Cell Model Primary GBM (e.g., HTS) or High-OXPHOS linesC-Gboxin is less effective in low-potential cells (e.g., MEFs, astrocytes).[1]
Concentration Dose-response (10 nM – 10 µM)Determine IC

for ATP depletion (typically ~100–300 nM).
Time Points 1h, 4h, 6h (Critical)ATP drops occur rapidly. 24h+ measures viability, not specific ATP kinetics.
Controls Oligomycin A (Pos. Control)Validates Complex V inhibition sensitivity.
Controls FCCP (Uncoupler)Validates maximal respiration capacity.

Protocol A: Endpoint ATP Quantification (Luminescence)

This protocol uses a luciferase-based assay (e.g., CellTiter-Glo®) to quantify ATP. The reaction chemistry is:



Materials
  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-lite assay.

  • Plates: White-walled, opaque-bottom 96-well plates (prevents light bleed).

  • Media: Glucose-free galactose media (Optional: forces OXPHOS reliance, enhancing sensitivity).

Step-by-Step Procedure
  • Seeding (Day 0):

    • Seed GBM cells (e.g., 5,000–10,000 cells/well) in 100 µL complete media.

    • Incubate overnight at 37°C/5% CO

      
       to allow adherence.
      
    • Note: Include "No Cell" control wells for background subtraction.

  • Treatment (Day 1):

    • Prepare 10X stocks of C-Gboxin in media (Final concentrations: 0, 10, 50, 100, 250, 500, 1000 nM).

    • Add 11 µL of 10X stock to each well (111 µL total).

    • Positive Control: Treat separate wells with Oligomycin A (1 µM final).

    • Incubate for 4 hours at 37°C.

  • Assay Reaction:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (RT) for 30 mins. Crucial for enzymatic stability.

    • Add 100 µL of CellTiter-Glo reagent directly to the culture wells (1:1 ratio).

    • Orbitally shake for 2 minutes (induces cell lysis).

    • Incubate at RT for 10 minutes (stabilizes luminescent signal).

  • Measurement:

    • Read luminescence (RLU) on a microplate reader (Integration time: 0.5–1.0 sec).

  • Data Analysis:

    • Subtract "No Cell" background RLU.

    • Normalize to Vehicle (DMSO) control:

      
      
      
    • Plot log(concentration) vs. % ATP to calculate IC

      
      .
      

Protocol B: Real-Time Metabolic Flux (Seahorse XF)

While Protocol A measures total ATP, it does not distinguish between glycolytic ATP and mitochondrial ATP. The Seahorse XF Mito Stress Test confirms C-Gboxin specifically targets Oxygen Consumption Rate (OCR) .

Experimental Workflow

Seahorse_Workflow Step1 1. Seeding XF96 Plate (Day -1) Step2 2. Media Exchange Unbuffered Assay Media (Day 0, T-1h) Step1->Step2 Step3 3. Basal Read Measure Initial OCR Step2->Step3 Step4 4. Injection A C-Gboxin or Oligomycin Step3->Step4 Step5 5. Injection B FCCP (Uncoupler) Step4->Step5 Step6 6. Injection C Rotenone/Antimycin A Step5->Step6

Figure 2: Seahorse XF Workflow for validating OXPHOS inhibition.

Step-by-Step Procedure
  • Preparation:

    • Hydrate XF Sensor Cartridge overnight.

    • Seed cells (e.g., 20,000 cells/well) in XF96 cell culture microplates.

  • Assay Media:

    • Prepare XF Base Medium (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

    • Wash cells 2x with Assay Media; incubate 1h in non-CO

      
       incubator.
      
  • Port Loading:

    • Port A: C-Gboxin (Titration: Final 100 nM – 1 µM) OR Oligomycin (1 µM control).

    • Port B: FCCP (0.5 – 1.0 µM). Tests if C-Gboxin inhibition is reversible or if membrane potential is collapsed.

    • Port C: Rotenone/Antimycin A (0.5 µM). Determines non-mitochondrial respiration.

  • Interpretation:

    • Acute Injection: If C-Gboxin is injected at Port A, a rapid drop in OCR indicates direct ETC/Complex V inhibition.

    • Pre-treatment: If cells are pre-treated (4h), basal OCR will be significantly lower than DMSO controls, and they will not respond to FCCP (indicating irreversible damage/proton gradient collapse).

Expected Results & Troubleshooting

Data Summary Table
TreatmentATP Level (4h)Basal OCRSpare Respiratory Capacity
DMSO (Control) 100%HighHigh
C-Gboxin (High Dose) < 20%Low/ZeroNone (Ablated)
Oligomycin A < 20%LowNone
FCCP Variable (usually lower)MaximalN/A
Troubleshooting Guide
  • Issue: High variability in ATP signal.

    • Solution: Ensure plate is temperature equilibrated. Cold reagents slow the luciferase reaction.

  • Issue: No drop in ATP despite C-Gboxin treatment.

    • Solution: Check cell density.[2] Over-confluent cells may rely on glycolysis (Warburg effect). Repeat in Galactose media to force OXPHOS reliance.

  • Issue: C-Gboxin precipitation.

    • Solution: C-Gboxin is hydrophobic. Ensure DMSO stock is < 0.1% final concentration and vortex vigorously upon addition to media.

References

  • Shi, Y., Lim, S. K., Liang, Q., et al. (2019).[1] Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[1][2][3][4][5][6][7] Nature, 567(7748), 341–346.[5]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide.

Sources

Application

Application Note: Optimization of Incubation Kinetics for C-Gboxin Cytotoxicity Assays

Abstract & Core Directive C-Gboxin (a functional analog of the oxidative phosphorylation inhibitor Gboxin) exhibits a distinct kinetic profile compared to standard chemotherapeutics. Unlike DNA-damaging agents that requi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

C-Gboxin (a functional analog of the oxidative phosphorylation inhibitor Gboxin) exhibits a distinct kinetic profile compared to standard chemotherapeutics. Unlike DNA-damaging agents that require prolonged replication cycles to manifest toxicity, C-Gboxin targets the mitochondrial proton gradient, leading to rapid, irreversible metabolic collapse.

Critical Finding: While standard cytotoxicity endpoints (e.g., ATP depletion) are best read at 72 hours , the biological commitment to cell death occurs within 6–12 hours of exposure. This guide provides a dual-phase protocol: a 72-hour continuous exposure for robust IC50 determination and a 6-hour pulse-washout assay to validate the rapid, irreversible mechanism of action specific to this compound class.

Scientific Mechanism & Rationale

To optimize the assay, one must understand the unique "accumulation-collapse" mechanism of C-Gboxin.

Mechanism of Action

C-Gboxin is a lipophilic cation that accumulates in the mitochondrial matrix driven by the highly negative membrane potential (


) characteristic of cancer cells (e.g., Glioblastoma). Once inside, it inhibits F₀F₁ ATP Synthase (Complex V) , causing a rapid drop in ATP and a subsequent collapse of the proton gradient.
  • Specificity: Normal cells (astrocytes, MEFs) have a lower

    
    , preventing toxic accumulation.
    
  • Kinetics: Accumulation is rapid (<1 hour). Metabolic inhibition is immediate. Cell death commitment is irreversible after ~6 hours.

Visualization: The Kinetic Pathway

Gboxin_Mechanism C_Gboxin C-Gboxin (Media) Mito_Entry Mitochondrial Entry (Driven by High ΔΨm) C_Gboxin->Mito_Entry Passive Diffusion Complex_V Inhibition of Complex V (ATP Synthase) Mito_Entry->Complex_V Accumulation ATP_Drop Rapid ATP Depletion (1-3 Hours) Complex_V->ATP_Drop Primary Effect ROS_Surge ROS Surge & Gradient Collapse Complex_V->ROS_Surge Secondary Effect Death_Commit Irreversible Death Commitment (>6 Hours) ATP_Drop->Death_Commit Metabolic Failure ROS_Surge->Death_Commit Oxidative Stress Lysis Cell Lysis (Readout at 72h) Death_Commit->Lysis Apoptosis/Necrosis

Figure 1: Kinetic pathway of C-Gboxin cytotoxicity. Note the rapid transition from accumulation to irreversible death commitment.

Experimental Design & Variables

Optimal Incubation Times
Assay TypeIncubation DurationRationale
Standard IC50 72 Hours Allows complete phenotypic expression of cell death (lysis) and clearance of ATP, ensuring high signal-to-noise ratio in viability assays.
Mechanism Check 6 Hours + Washout Verifies the "irreversible" nature of the drug. Cells are treated for 6h, washed, and read at 72h. True Gboxin analogs show toxicity even after washout.
Early Markers 3–6 Hours Optimal for measuring ROS generation (CellROX) or mitochondrial potential loss (TMRE).
Cell Density Considerations

Because C-Gboxin is an accumulation-dependent drug, the ratio of drug molecules to total mitochondrial volume matters.

  • Seeding Density: 2,000 – 4,000 cells/well (96-well plate).

  • Warning: Over-confluent cells may exhibit "inoculum effect," effectively diluting the intracellular concentration of C-Gboxin and artificially raising the IC50.

Detailed Protocol: C-Gboxin Cytotoxicity Assay

Method: ATP-based Luminescence (e.g., CellTiter-Glo®) Compound: C-Gboxin (Functional Analog, IC50 ~350 nM in sensitive lines)

Phase 1: Preparation (Day 0)
  • Cell Selection:

    • Target: Glioblastoma lines (e.g., U87, U251, or primary GBM spheres).

    • Control (Required): Normal fibroblasts (MEFs) or Astrocytes (to verify specificity).

  • Seeding:

    • Dissociate cells to a single-cell suspension.

    • Seed 3,000 cells/well in 100 µL complete media into white-walled, clear-bottom 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and metabolic normalization.

Phase 2: Treatment (Day 1)
  • Compound Preparation:

    • Dissolve C-Gboxin powder in DMSO to create a 10 mM stock .

    • Note: C-Gboxin is less potent than parental Gboxin (IC50 ~350 nM vs 150 nM). Adjust dose range accordingly.

    • Prepare a 10-point serial dilution (1:3) in culture media.[1][2][3]

    • Top Concentration: 10 µM (Final).

    • Vehicle Control: 0.1% DMSO (Final).

  • Addition:

    • Remove old media (carefully, or use 2x concentration addition method).

    • Add 100 µL of drug-containing media to respective wells.

Phase 3: Incubation & Readout (Day 4)
  • Incubation:

    • Incubate plates for 72 hours continuous exposure.

  • Readout (ATP Quantification):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT) for 30 minutes.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Orbitally shake for 2 minutes to induce lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Measure Luminescence (RLU) on a plate reader (integration time: 0.5–1.0s).

Phase 4: Data Analysis
  • Normalization: Normalize RLU values to the DMSO vehicle control (set as 100% viability).

  • Curve Fitting: Fit data to a non-linear regression model (sigmoidal dose-response, variable slope).

    
    
    
  • Validation Criteria:

    • GBM IC50: Should be in the 200–500 nM range for C-Gboxin.

    • Control IC50: Should be >5–10 µM . If control cells die at <1 µM, specificity is lost (likely due to overdose or poor cell health).

Advanced Workflow: The "Pulse-Washout" Assay

Use this to confirm the rapid irreversibility mechanism.

Pulse_Washout Seed Seed Cells (Day 0) 3,000 cells/well Treat Add C-Gboxin (Day 1) High Dose (1 µM) Seed->Treat Split Split Plate Groups Treat->Split GroupA Group A: Continuous Leave drug on for 72h Split->GroupA GroupB Group B: Pulse Washout after 6h -> Fresh Media Split->GroupB Incubate Incubate both groups until Day 4 (Total 72h) GroupA->Incubate GroupB->Incubate Read Read Viability (ATP) Incubate->Read

Figure 2: Pulse-Washout workflow. If C-Gboxin is working correctly, Group B (6h exposure) should show similar lethality to Group A (72h exposure).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High IC50 (>1 µM) in GBM cells High cell densityReduce seeding density. C-Gboxin requires a high drug-to-mitochondria ratio.
Toxicity in Control Cells Media pH or GlucoseGboxin toxicity is pH-dependent. Ensure media is buffered correctly. High glucose can sometimes mask mitochondrial toxicity (Warburg effect); consider Galactose media to force OXPHOS reliance.
No Irreversibility (Washout rescue) Drug degradationC-Gboxin is stable, but ensure stock was stored at -80°C. If cells recover after washout, the dose was likely sublethal or exposure <6h.

References

  • Shi, Y., Lim, S. K., Liang, Q., et al. (2019). Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma.[4][5][6][7][8][9] Nature, 567(7748), 341–346.

  • Zhang, B., Wang, R., Gong, C., et al. (2023). Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment. Journal of Nanobiotechnology, 21, 253.

  • Elbehairi, S. E. I., et al. (2023).[7] Role of Pd(II)–chitooligosaccharides–Gboxin analog in oxidative phosphorylation inhibition.[10] International Journal of Biological Macromolecules.

Sources

Method

Application Note: High-Content Profiling of Mitochondrial Acidification &amp; Susceptibility using C-Gboxin

This Application Note is designed for researchers investigating mitochondrial dynamics, specifically the unique pH-dependent accumulation of the OXPHOS inhibitor Gboxin and its analog C-Gboxin . Based on the seminal work...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating mitochondrial dynamics, specifically the unique pH-dependent accumulation of the OXPHOS inhibitor Gboxin and its analog C-Gboxin .

Based on the seminal work by Shi et al. (Nature, 2019), C-Gboxin is not a simple fluorescent stain but a UV-crosslinkable, clickable probe . It identifies cells with high mitochondrial membrane potential (


) and alkaline matrix pH—the specific metabolic vulnerability of Glioblastoma (GBM) and other cancer stem cells.[1]


-ATP Synthase / Matrix pH Status

Introduction & Mechanism of Action

The Biological Context

Gboxin is a specific inhibitor of oxidative phosphorylation (OXPHOS) that targets cancer cells with high mitochondrial membrane potential and elevated matrix pH (basic).[2] Unlike normal cells, which regulate pH via the mitochondrial permeability transition pore (mPTP), susceptible cancer cells maintain a hyperpolarized, alkaline matrix.

C-Gboxin is a functional analog of Gboxin modified with:

  • A Diazirine group: Allows for UV-induced covalent crosslinking to its target (ATP Synthase) in situ.

  • An Alkyne handle: Enables visualization post-fixation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" with a fluorescent azide.

The "Acidification" Readout

C-Gboxin does not stain "acidified" mitochondria directly. Instead, it acts as a negative reporter for acidification :

  • High Matrix pH (Basic): C-Gboxin accumulates, crosslinks, and yields a bright signal .

  • Low Matrix pH (Acidic/Resistant): Protonation prevents C-Gboxin accumulation; signal is absent/low .

Therefore, this protocol effectively stains for acidification susceptibility (the lack of acidification).

GboxinMechanism cluster_mito Mitochondria (Inner Membrane) Matrix Mitochondrial Matrix (Target Site) ATP_Synthase F0F1-ATP Synthase (Molecular Target) Matrix->ATP_Synthase Binding Crosslink Covalent Capture ATP_Synthase->Crosslink UV Irradiation (365 nm) CGboxin_Ext C-Gboxin (Extracellular) Acidic_Mito Acidic Matrix (Resistant/mPTP Open) CGboxin_Ext->Acidic_Mito Excluded by Protonation Basic_Mito Basic Matrix (Susceptible/High Potential) CGboxin_Ext->Basic_Mito Driven by High pH & ΔΨm Basic_Mito->Matrix Accumulation Click Fluorescent Signal (Post-Click Chemistry) Crosslink->Click Azide-Fluor Reaction

Figure 1: Mechanism of C-Gboxin accumulation and detection.[1] The probe requires a basic matrix for uptake, making it a selective marker for high-potential mitochondria.

Experimental Protocols

Phase A: Reagent Preparation
ReagentSpecificationStorageNotes
C-Gboxin >95% Purity (Custom/Commercial)-80°C (Dark)Dissolve in DMSO to 10 mM stock. Avoid freeze-thaw.
Azide-Fluor Alexa Fluor 488/594 Azide-20°CSelect color based on co-stains.
Click Buffer 100 mM Tris, 1 mM CuSO4, AscorbateFreshPrepare immediately before use.
MitoTracker Deep Red FM-20°CFor localization validation.
FCCP 10 mM Stock-20°CNegative control (uncoupler).
Phase B: Live Cell Incubation & Crosslinking (The "Trap")

Critical Step: C-Gboxin binding is reversible until crosslinked. You must perform UV irradiation on live cells before washing/fixation to capture the specific accumulation.

  • Seeding: Plate cells (e.g., GBM spheres, HeLa) in glass-bottom 96-well plates or confocal dishes. Allow adherence/recovery (24h).

  • Treatment:

    • Dilute C-Gboxin to 150–350 nM in warm culture media.

    • Control A (Negative): Pre-treat cells with FCCP (5 µM) for 10 min to collapse the gradient (prevents C-Gboxin uptake).

    • Control B (Localization): Co-incubate with MitoTracker Deep Red (50 nM) .

  • Incubation: Incubate at 37°C, 5% CO2 for 30–60 minutes .

    • Note: Do not wash yet. The equilibrium must be maintained during crosslinking.

  • UV Crosslinking:

    • Place the plate on ice (to stop trafficking).

    • Irradiate cells with UV light (365 nm) for 10 minutes .

    • Equipment: Use a UV Stratalinker or a handheld UV lamp (approx. 4 mW/cm²) placed 5 cm above the open wells.

Phase C: Fixation & Click Chemistry (The "Reveal")

Since C-Gboxin is not fluorescent, this step conjugates a fluorophore to the crosslinked probe.

  • Wash: Gently wash cells 2x with cold PBS to remove unbound probe.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction Cocktail (Prepare Fresh):

    • PBS (Base)

    • CuSO4 (1 mM)

    • Sodium Ascorbate (10 mM) - Add last

    • Azide-Fluor (e.g., Azide-488) (10–20 µM)

    • THPTA Ligand (Optional but recommended to protect proteins): 5 mM

  • Staining: Add 50 µL of reaction cocktail per well. Incubate for 1 hour at RT in the dark .

  • Washing: Wash 4-5 times with PBS containing 1% Tween-20 to remove unreacted dye (critical for background reduction).

  • Nuclear Stain: Counterstain with DAPI (1 µg/mL) for 5 minutes.

Validation & Data Analysis

Workflow Diagram

ProtocolWorkflow Step1 1. Live Cell Incubation (350 nM C-Gboxin, 30 min, 37°C) Step2 2. UV Crosslinking (365 nm, 10 min, On Ice) Step1->Step2 Traps Probe Step3 3. Fixation & Permeabilization (4% PFA -> 0.1% Triton) Step2->Step3 Preserves Structure Step4 4. Click Chemistry (Azide-Fluor + CuSO4) Step3->Step4 Labels Probe Step5 5. Imaging (Confocal Microscopy) Step4->Step5 Visualizes Distribution

Figure 2: Step-by-step workflow for C-Gboxin photo-affinity labeling.

Interpreting the Signal
  • Positive Staining (High Intensity): Indicates mitochondria with High Potential and Basic pH . These cells are susceptible to Gboxin-mediated toxicity.[1][2][3][4][5]

  • Negative Staining (Low Intensity): Indicates mitochondria with Low Potential or Acidified pH . These cells are likely resistant (e.g., wild-type astrocytes or resistant GBM clones with active mPTP).

Quantitative Metrics

To validate the "Acidification" status, compare C-Gboxin signal intensity against a ratiometric pH probe in a parallel experiment (since Click chemistry requires fixation, you cannot image live pH probes simultaneously with the final C-Gboxin signal).

Parallel Experiment for pH Validation:

  • Treat cells with BCECF-AM (1 µM) (Ratio 490/440 nm excitation).

  • Correlate:

    • High C-Gboxin Signal

      
      High pH (Basic) 
      
    • Low C-Gboxin Signal

      
      Low pH (Acidic) 
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Incomplete washing of Azide-Fluor.Increase washes with PBS-Tween (0.1%) after the click reaction.
No Signal Failed UV crosslinking or low pH.Ensure UV lamp is 365nm (not 254nm). Check cell health; depolarized cells won't take up the probe.
Nuclear Staining Non-specific binding.Titrate C-Gboxin concentration down (try 100 nM). Ensure C-Gboxin is washed before fixation? No, wash after UV.
Precipitation Copper catalyst instability.Add Sodium Ascorbate last to the click mix. Use THPTA ligand to stabilize Cu(I).

References

  • Shi, Y., Lim, S. K., Liang, Q., et al. (2019). "Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma."[1][2][3][4][5][6][7][8] Nature, 567, 341–346.[4][6]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021.

  • Thermo Fisher Scientific. "Click-iT™ EdU Imaging Kits Protocol." (Standard reference for CuAAC reaction conditions).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Vehicle Formulations for C-Gboxin &amp; Gboxin Analogs

Core Directive & Compound Verification Warning: Compound Identity Check Before proceeding with formulation, verify the specific analog you are utilizing. The literature distinguishes between three primary variants.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Compound Verification

Warning: Compound Identity Check Before proceeding with formulation, verify the specific analog you are utilizing. The literature distinguishes between three primary variants. Formulation physics are similar, but biological stability differs drastically.

Compound NamePrimary FunctionKey CharacteristicFormulation Sensitivity
Gboxin Primary HitRapidly degraded by serum esterases.High: Unsuitable for systemic in vivo use without encapsulation.
C-Gboxin Probe / Mechanism Contains a handle for UV-crosslinking/Click chemistry.Moderate: Used primarily for in vitro target identification.
S-Gboxin Therapeutic Lead Metabolically stable (esterase resistant).Moderate: The standard for in vivo tumor inhibition studies.

Note: This guide addresses the physicochemical challenges (lipophilic cation solubility) applicable to all three, with specific notes on in vivo delivery for S-Gboxin/C-Gboxin.

Troubleshooting Guide (Q&A Format)
Module A: Solubility & Precipitation

Q1: My C-Gboxin stock is clear in DMSO, but precipitates immediately when I add it to PBS or culture media. Why?

Diagnosis: "Crash-out" precipitation due to high lipophilicity and ionic strength shock. Technical Insight: C-Gboxin is a lipophilic cation. In pure DMSO, it is solvated. When introduced to a high-dielectric, high-ionic-strength buffer (like PBS) without an intermediate surfactant, the water molecules self-associate, excluding the hydrophobic drug molecules, which then aggregate. Solution:

  • Never add PBS directly to the DMSO stock.

  • Protocol: Adopt a "Step-Down" solvation method using intermediate polarity co-solvents or inclusion complexes.

    • Option A (Co-solvents): DMSO

      
       PEG300 
      
      
      
      Tween 80
      
      
      Saline.[1][2]
    • Option B (Inclusion): DMSO

      
       SBE-
      
      
      
      -Cyclodextrin (Captisol).

Q2: I am using the standard "10% DMSO / 90% PBS" vehicle, but the solution is cloudy. Can I filter it?

Diagnosis: Metastable suspension. Technical Insight: Filtering a cloudy solution of C-Gboxin will likely remove 90-99% of the active pharmaceutical ingredient (API) on the filter membrane, resulting in dosing vehicle only. Solution:

  • Switch to the SBE-

    
    -CD Protocol  (see Section 3). Cyclodextrins encapsulate the hydrophobic moiety, maintaining a clear solution that can be sterile filtered without significant drug loss.
    
Module B: In Vivo Administration (Mice)

Q3: Mice exhibit immediate respiratory distress or death upon IV tail vein injection. Is the drug toxic?

Diagnosis: Likely Vehicle Toxicity or Micro-embolism , not necessarily target toxicity. Technical Insight:

  • Embolism: If the drug precipitated in the syringe or upon contact with blood pH (7.4), micro-crystals can block pulmonary capillaries.

  • Acute Solvent Toxicity: Rapid injection of high-% DMSO or Tween 80 can cause hemolysis or anaphylactoid reactions. Solution:

  • Check Solubility: Dilute 10µL of formulation into 1mL of warm FBS (fetal bovine serum) in a tube. If it turns cloudy, it will precipitate in the blood.

  • Adjust Rate: Reduce injection speed.

  • Switch Vehicle: Use the Cyclodextrin formulation (Protocol 2), which is physiologically inert compared to Tween/PEG mixtures.

Q4: I see no tumor reduction in my glioblastoma xenograft model despite high in vitro potency.

Diagnosis: Metabolic Instability or Plastic Adsorption. Technical Insight:

  • Compound Check: If you are using parental Gboxin instead of S-Gboxin , serum carboxylesterases are hydrolyzing the compound before it reaches the tumor.

  • Adsorption: Lipophilic cations stick avidly to polypropylene (eppendorf tubes) and PVC tubing. Solution:

  • Ensure you are using S-Gboxin for in vivo work.[3]

  • Use Glass or Low-Binding plasticware for all intermediate dilution steps.

Validated Formulation Protocols
Protocol 1: The Co-Solvent System (Standard)

Best for: Acute dosing, IP injection, or short-term studies.

Ingredients:

  • C-Gboxin/S-Gboxin Solid

  • DMSO (Anhydrous, fresh)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Step-by-Step:

  • Dissolve: Prepare Stock A: 20 mg/mL C-Gboxin in DMSO. Vortex until crystal clear.

  • Co-solvent: Add PEG300 to Stock A. (Ratio: 10% Stock A + 40% PEG300). Vortex thoroughly.

  • Surfactant: Add Tween 80 . (Add 5% of final volume). Vortex. Solution should be clear and viscous.

  • Diluent: Slowly add warm Saline (45% of final volume) dropwise while vortexing.

    • Final Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1]

Protocol 2: The Cyclodextrin System (Recommended)

Best for: IV administration, repeated dosing, preventing precipitation.

Ingredients:

  • SBE-

    
    -CD (Sulfobutyl ether-beta-cyclodextrin / Captisol)
    
  • DMSO[1][2][3][4][5]

  • Saline[1][2]

Step-by-Step:

  • Vehicle Prep: Dissolve SBE-

    
    -CD powder in Saline to make a 20% (w/v)  clear solution. Filter sterilize (0.22 µm).
    
  • Drug Stock: Dissolve C-Gboxin in DMSO (e.g., 20 mg/mL).

  • Complexation: Add 10% volume of Drug Stock (DMSO) to 90% volume of the SBE-

    
    -CD vehicle.
    
  • Mixing: Vortex immediately. If slight cloudiness appears, sonicate in a water bath at 37°C for 5-10 minutes until clear.

    • Mechanism:[1][2][5][6][7] The cyclodextrin cavity encapsulates the hydrophobic benzimidazolium tail, shielding it from water.

Visualization: Formulation Logic & Mechanism
Diagram 1: Formulation Decision Tree

FormulationWorkflow Start Start: C-Gboxin / S-Gboxin Solid Solvent Dissolve in Anhydrous DMSO (Stock: 10-50 mg/mL) Start->Solvent AppCheck Application? Solvent->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro Mechanism/Screening InVivo In Vivo (Animal Model) AppCheck->InVivo Efficacy/PK Dilution Direct dilution into Media (<0.5% DMSO final) InVitro->Dilution CoSolvent Protocol 1: Co-Solvent (DMSO/PEG300/Tween/Saline) InVivo->CoSolvent Acute/IP Cyclo Protocol 2: SBE-β-CD (DMSO + 20% Cyclodextrin) InVivo->Cyclo Chronic/IV (Preferred) Precip Risk: Precipitation? Dilution->Precip Outcome1 Cloudy? Do NOT Filter. Re-sonicate or lower conc. Precip->Outcome1 Yes Outcome2 Clear Solution. Safe for IV/IP. CoSolvent->Outcome2 Cyclo->Outcome2

Caption: Decision matrix for selecting the appropriate vehicle based on experimental application. Green paths indicate optimal stability.

Diagram 2: Mechanism of Action & Delivery

MOA Drug C-Gboxin (Cationic) Plasma Plasma/Media (pH 7.4) Drug->Plasma Solubilized by Vehicle CellMem Cell Membrane (Plasma Membrane) Plasma->CellMem Passive Diffusion (Lipophilic) Cyto Cytosol CellMem->Cyto Mito Mitochondria (Matrix pH > 7.8) Cyto->Mito Driven by ΔΨm (Nernstian Accumulation) Target Target: OXPHOS (Complex V) Mito->Target Inhibition of ATP Synthase

Caption: C-Gboxin accumulates in mitochondria driven by the negative membrane potential (ΔΨm), targeting OXPHOS.[1][2][3][4][5][7][8][9][10][11]

Data Summary: Solubility Profiles
Solvent / VehicleSolubility Limit (Approx.)Stability (RT)Application Note
Anhydrous DMSO ~90 mg/mLHigh (Months -20°C)Primary Stock solution. Hygroscopic.
Ethanol ~20 mg/mLModerateAlternative stock, but higher toxicity in vivo.
Water / PBS < 0.1 mg/mLVery Low Causes immediate precipitation.
20% SBE-

-CD
~2 - 5 mg/mLHigh (24 hours)Gold Standard for IV administration.
PEG300/Tween Mix ~2 - 9 mg/mLModerate (Use fresh)Good for IP; viscosity can be high.
References
  • Shi, Y., et al. (2019). "Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma."[1][2][6][7][9][10][11] Nature, 567(7748), 341–346.[6]

    • Foundational paper describing Gboxin, the synthesis of C-Gboxin (probe), and S-Gboxin (stable analog).
  • MedChemExpress. (2024). "S-Gboxin Product Information & Solubility Protocols." MCE Technical Data.

    • Provides specific solubility data for the stable analog in PEG/Tween and Cyclodextrin systems.
  • Cayman Chemical. (2024).[4] "Gboxin Product Insert: Solubility and Stability." Cayman Chemical Datasheets.

    • Source for DMSO stock prepar
  • Zhang, H., et al. (2023). "Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment."[9] Journal of Nanobiotechnology.

    • Advanced formulation strategies (nanoparticles) to overcome Gboxin solubility issues.

Sources

Optimization

Technical Support Center: Enhancing the Plasma Stability of C-Gboxin for In Vivo Studies

Welcome to the technical support center for C-Gboxin, a novel therapeutic peptide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of enhancing the p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-Gboxin, a novel therapeutic peptide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of enhancing the plasma stability of C-Gboxin for successful in vivo studies. Due to its peptide nature, C-Gboxin is susceptible to rapid degradation by proteases in the bloodstream, leading to a short plasma half-life and potentially compromising its therapeutic efficacy.[1][2][3][4] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges.

Part 1: Troubleshooting Guide - Low In Vivo Efficacy and Suspected Plasma Instability

This section is for researchers who are observing a significant discrepancy between the in vitro potency and in vivo efficacy of C-Gboxin.

Initial Assessment: Is Plasma Instability the Culprit?

Question: Our in vitro assays show high potency for C-Gboxin, but we are not observing the expected therapeutic effects in our animal models. How can we determine if poor plasma stability is the cause?

Answer: A disconnect between in vitro and in vivo results is a common indicator of poor pharmacokinetics, often stemming from rapid degradation in the bloodstream.[5] To confirm this, a systematic approach is necessary.

Experimental Workflow for Diagnosing Plasma Instability

cluster_0 Phase 1: In Vitro Stability Assessment cluster_1 Phase 2: In Vivo Pharmacokinetic (PK) Study cluster_2 Phase 3: Data Analysis & Interpretation A Incubate C-Gboxin in Plasma B Time-Point Sampling A->B C Precipitate Proteins B->C D Quantify Remaining Peptide (LC-MS/MS) C->D I Calculate In Vitro Half-Life (t½) D->I E Administer Single Dose of C-Gboxin F Serial Blood Sampling E->F G Process Plasma F->G H Quantify C-Gboxin Concentration (LC-MS/MS) G->H J Calculate In Vivo Half-Life (t½) H->J K Compare In Vitro vs. In Vivo Data I->K J->K L Identify Degradation Products (MS/MS) K->L If t½ is short

Caption: Workflow for assessing C-Gboxin plasma stability.

Detailed Protocol: In Vitro Plasma Stability Assay

  • Preparation : Obtain fresh plasma from the same species used in your in vivo studies (e.g., mouse, rat).

  • Incubation : Spike C-Gboxin into the plasma at a known concentration and incubate at 37°C.

  • Sampling : Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Protein Precipitation : Immediately stop enzymatic degradation by adding a precipitation agent. Mixtures of organic solvents are often more suitable than strong acids for preserving the peptide for analysis.[6][7]

  • Analysis : Centrifuge to pellet the precipitated proteins and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining intact C-Gboxin.[6][8][9][10][11]

  • Data Interpretation : A rapid decrease in the concentration of intact C-Gboxin over time indicates poor plasma stability.

Part 2: FAQ - Strategies for Enhancing C-Gboxin Plasma Stability

This section provides answers to frequently asked questions about the various strategies to improve the plasma half-life of C-Gboxin.

Q1: What are the primary strategies to improve the plasma stability of a therapeutic peptide like C-Gboxin?

A1: There are several established strategies that can be employed, often in combination, to enhance the plasma stability of peptides.[12] These can be broadly categorized as:

  • Structural Modification : Altering the peptide's amino acid sequence or structure to make it less susceptible to protease cleavage.[1][13]

  • Conjugation to Macromolecules : Increasing the hydrodynamic size of the peptide to reduce renal clearance and provide steric hindrance against proteases.[3][13][14][15][16][17][18]

  • Formulation Strategies : Optimizing the delivery vehicle to protect the peptide from degradation.[19][20][21]

Q2: How can we modify the structure of C-Gboxin to resist protease degradation?

A2: Proteases, such as serine and metalloproteases found in the blood, recognize and cleave specific amino acid sequences.[22][23] By identifying these cleavage sites, you can make targeted modifications to inhibit this process.

Key Structural Modification Strategies:

StrategyRationaleKey Considerations
D-Amino Acid Substitution Proteases are stereospecific and generally do not recognize D-amino acids, thus preventing cleavage at that site.[24][25][26]Can potentially alter the peptide's conformation and biological activity. Substitution should be at known cleavage sites.
N- and C-Termini Protection Aminopeptidases and carboxypeptidases cleave peptides from the N- and C-termini, respectively.[18][27] Acetylation of the N-terminus and amidation of the C-terminus can block this degradation.[8][18][28]Generally well-tolerated modifications that often do not significantly impact activity.
Cyclization Creating a cyclic peptide structure reduces conformational flexibility and can mask protease cleavage sites.[1][8][9][26]Can significantly impact the peptide's binding to its target. Requires careful design to maintain activity.
Incorporation of Non-Natural Amino Acids Similar to D-amino acid substitution, incorporating non-natural amino acids can disrupt protease recognition.[24]The impact on activity and potential immunogenicity needs to be carefully evaluated.

Workflow for Site-Specific Amino Acid Substitution

A Identify Cleavage Sites in C-Gboxin via MS/MS B Synthesize Analogs with D-Amino Acid or Non-Natural Amino Acid Substitutions at Cleavage Sites A->B C Screen Analogs for In Vitro Plasma Stability B->C D Assess Biological Activity of Stable Analogs C->D E Select Lead Candidate for In Vivo Studies D->E

Caption: Workflow for stabilizing C-Gboxin via amino acid substitution.

Q3: What is PEGylation and how can it help improve the stability of C-Gboxin?

A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[15][16] For a peptide like C-Gboxin, PEGylation offers several advantages:

  • Increased Hydrodynamic Size : The larger size of the PEG-peptide conjugate reduces its clearance by the kidneys.[16][17]

  • Steric Shielding : The PEG chain forms a protective layer around the peptide, physically hindering the access of proteases.[15][16][17]

  • Improved Solubility : PEGs are highly hydrophilic and can enhance the solubility of the peptide.[15][29]

  • Reduced Immunogenicity : The PEG shield can mask antigenic sites on the peptide, making it less likely to trigger an immune response.[16][17][29]

Considerations for PEGylation:

  • Size and Structure of PEG : The molecular weight and structure (linear vs. branched) of the PEG chain need to be optimized.[16][30]

  • Attachment Site : The location of PEG attachment is critical to avoid interfering with the peptide's active site.[16][30]

  • Potential for Reduced Potency : The steric hindrance from the PEG chain can sometimes reduce the peptide's binding affinity to its target.[16]

Q4: What is lipidation and how does it compare to PEGylation for enhancing plasma half-life?

A4: Lipidation involves attaching a lipid moiety, such as a fatty acid, to the peptide.[8] This strategy primarily extends half-life by promoting the binding of the peptide to serum albumin.[31][32][33][34]

  • Mechanism of Action : Once lipidated, C-Gboxin can reversibly bind to albumin, a long-lived and abundant protein in the blood (half-life of ~19 days in humans).[31][32][34][35] This complex is too large for renal clearance and the peptide is protected from proteases.[14][31]

Comparison of PEGylation and Lipidation:

FeaturePEGylationLipidation
Primary Mechanism Increased hydrodynamic size and steric shielding.[16][17]Reversible binding to serum albumin.[31][32][33]
Effect on Potency Can sometimes lead to a decrease in potency due to steric hindrance.[16]Often has a minimal impact on potency as the peptide is released from albumin to interact with its target.
Key Examples PEGylated interferon (Pegasys), PEGylated G-CSF (Neulasta).Liraglutide (Victoza), Semaglutide (Ozempic).[31][33][35]
Q5: Can formulation strategies alone improve the plasma stability of C-Gboxin?

A5: Yes, formulation can play a significant role in protecting C-Gboxin from degradation, particularly in the context of its administration and initial circulation.[19][20][21]

  • pH and Buffer Systems : Every peptide has an optimal pH range for stability.[1][8] Formulating C-Gboxin in a suitable buffer system (e.g., citrate or phosphate) can minimize chemical degradation pathways like hydrolysis and deamidation.[8][20][21]

  • Excipients : The addition of stabilizers, such as sugars (trehalose, mannitol) or polyols, can help maintain the peptide's conformational integrity.[1][19][20][21]

  • Encapsulation : Encapsulating C-Gboxin in protective matrices like liposomes or polymeric nanoparticles can shield it from proteases in the bloodstream.[1][9][13]

While formulation is a powerful tool, it is often used in conjunction with structural modifications or conjugation strategies for achieving a significant extension of plasma half-life.[36]

Q6: Should we consider using protease inhibitors in our in vivo studies?

A6: Co-administration of protease inhibitors is a strategy that can be used to protect peptides from degradation.[9] However, it comes with significant challenges for therapeutic applications.

  • Specificity and Side Effects : Broad-spectrum protease inhibitors can interfere with essential physiological processes that rely on protease activity, such as blood clotting and immune responses.[22][37][38]

  • Pharmacokinetic Mismatch : The protease inhibitor and C-Gboxin would need to have similar pharmacokinetic profiles to be effective.

For research purposes, co-administering protease inhibitors can be a useful tool to demonstrate that the lack of in vivo efficacy is indeed due to proteolytic degradation. However, for developing a therapeutic product, modifying the C-Gboxin molecule itself to be inherently more stable is the preferred and more robust approach.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Improving peptide stability: Strategies and applications. Allied Academies. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC. National Center for Biotechnology Information. [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. Peptide Institute. [Link]

  • Strategies to prolong the plasma residence time of peptide drugs - ResearchGate. ResearchGate. [Link]

  • Peptide Pegylation - PEG Peptides - QYAOBIO. QYRAOBIO. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchGate. ResearchGate. [Link]

  • Challenges in the Delivery of Peptide drugs: an Industry Perspective. Geneva Biotech. [Link]

  • Lipidation based Half-Life Extension Service - Creative Biolabs. Creative Biolabs. [Link]

  • Challenges in the delivery of peptide drugs: an industry perspective - PubMed. National Center for Biotechnology Information. [Link]

  • Strategies to prolong the plasma residence time of peptide drugs - MedChemComm (RSC Publishing). Royal Society of Chemistry. [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Pulsus. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. National Center for Biotechnology Information. [Link]

  • Full article: Lipidization as a tool toward peptide therapeutics. Taylor & Francis Online. [Link]

  • Should My Peptide Be PEGylated? - LifeTein. LifeTein. [Link]

  • Peptide PEGylation: The Next Generation - Pharmaceutical Technology. Pharmaceutical Technology. [Link]

  • Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. Zeitschrift für Naturforschung C. [Link]

  • Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives | ACS Medicinal Chemistry Letters - ACS Publications. American Chemical Society Publications. [Link]

  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. - SciSpace. SciSpace. [Link]

  • Strategic Approaches to Optimizing Peptide ADME Properties - PMC. National Center for Biotechnology Information. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers. [Link]

  • Challenges in the delivery of peptide drugs: an industry perspective. - Semantic Scholar. Semantic Scholar. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. PLOS ONE. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. Frontiers. [Link]

  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - MDPI. MDPI. [Link]

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability | Bentham Science Publishers. Bentham Science. [Link]

  • Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37 - ASM Journals. American Society for Microbiology. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed. National Center for Biotechnology Information. [Link]

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. bioRxiv. [Link]

  • Protease - Wikipedia. Wikipedia. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. American Chemical Society Publications. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. IJSRA. [Link]

  • Protein Cleavage - Creative Diagnostics. Creative Diagnostics. [Link]

  • Troubleshooting Guide - Revive Research. Revive Research. [Link]

  • Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC. National Center for Biotechnology Information. [Link]

  • Troubleshooting Tips - ProtiFi. ProtiFi. [Link]

  • Protease Inhibitors from Plants with Antimicrobial Activity - MDPI. MDPI. [Link]

  • Mechanisms of protease-inhibitor interactions. (A) Irreversible... - ResearchGate. ResearchGate. [Link]

  • A Beginner's Guide to Tag-Removing Proteases - Bitesize Bio. Bitesize Bio. [Link]

  • Proteases | Bowers Lab. Bowers Lab. [Link]

  • A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - Frontiers. Frontiers. [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-Gboxin
Reactant of Route 2
C-Gboxin
© Copyright 2026 BenchChem. All Rights Reserved.